molecular formula C29H24FN3O4 B297682 N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide

Numéro de catalogue B297682
Poids moléculaire: 497.5 g/mol
Clé InChI: GPDWOZIETHTWLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Mécanisme D'action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell development and function. Upon activation of the BCR, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to activation of various pathways involved in B-cell survival, proliferation, and differentiation. Inhibition of BTK by N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide disrupts this signaling cascade, leading to apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. This selectivity is thought to contribute to the favorable safety profile of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in preclinical models. N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment and activation of immune cells, suggesting a potential role for N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in the treatment of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has several advantages as a tool compound for studying B-cell signaling pathways. It is highly potent and selective for BTK, allowing for precise modulation of BCR signaling. N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide is also effective in reducing tumor growth in preclinical models of B-cell malignancies, making it a promising therapeutic agent. However, the limitations of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide include its relatively short half-life and the need for frequent dosing in vivo studies.

Orientations Futures

There are several potential future directions for the development of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of focus is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Additionally, the role of BTK in autoimmune diseases, such as rheumatoid arthritis and lupus, is an area of active research, and BTK inhibitors may have potential as therapeutic agents in these diseases.

Méthodes De Synthèse

The synthesis of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the tetrahydroquinazoline ring system and the introduction of the phenoxyacetamide and fluorophenyl groups. The final product is obtained in high purity by column chromatography and characterized by various spectroscopic techniques.

Applications De Recherche Scientifique

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide selectively inhibits BTK and downstream signaling pathways, leading to apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide is effective in reducing tumor growth in mouse models of CLL and NHL. N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Propriétés

Nom du produit

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide

Formule moléculaire

C29H24FN3O4

Poids moléculaire

497.5 g/mol

Nom IUPAC

N-(4-fluorophenyl)-2-[4-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide

InChI

InChI=1S/C29H24FN3O4/c1-36-23-16-12-22(13-17-23)33-28(32-26-5-3-2-4-25(26)29(33)35)19-6-14-24(15-7-19)37-18-27(34)31-21-10-8-20(30)9-11-21/h2-17,28,32H,18H2,1H3,(H,31,34)

Clé InChI

GPDWOZIETHTWLT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)NC5=CC=C(C=C5)F

SMILES canonique

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)NC5=CC=C(C=C5)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.